molecular formula C4H2ClF2NS B2940328 4-CHLORO-5-(DIFLUOROMETHYL)-1,3-THIAZOLE CAS No. 2149601-31-8

4-CHLORO-5-(DIFLUOROMETHYL)-1,3-THIAZOLE

Cat. No.: B2940328
CAS No.: 2149601-31-8
M. Wt: 169.57
InChI Key: ZYZCALPVJTYIKW-UHFFFAOYSA-N
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Description

4-Chloro-5-(difluoromethyl)-1,3-thiazole is a heterocyclic compound containing chlorine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(difluoromethyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chlorinating and fluorinating agents. One common method involves the use of 4-methyl-2-acetaminothiazole, which undergoes a coupling process with a 4-bromopyridine intermediate catalyzed by palladium . The reaction conditions often include the use of oxalyl chloride to convert intermediates to the desired chlorinated and fluorinated thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(difluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-(difluoromethyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-5-(difluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(difluoromethyl)-1,3-thiazole is unique due to its specific combination of chlorine, fluorine, and sulfur atoms, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high reactivity and stability.

Properties

IUPAC Name

4-chloro-5-(difluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF2NS/c5-3-2(4(6)7)9-1-8-3/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZCALPVJTYIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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